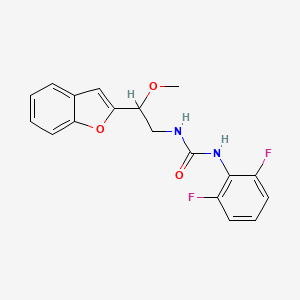

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea

Description

Properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3/c1-24-16(15-9-11-5-2-3-8-14(11)25-15)10-21-18(23)22-17-12(19)6-4-7-13(17)20/h2-9,16H,10H2,1H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWODPUAFRNQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of Benzofuran-2-yl Intermediate: The benzofuran ring is synthesized through cyclization reactions involving phenol derivatives and acetic anhydride.

Formation of Methoxyethyl Intermediate: The methoxyethyl group is introduced via alkylation reactions using methoxyethyl halides.

Coupling with Difluorophenyl Isocyanate: The final step involves the reaction of the benzofuran-2-yl and methoxyethyl intermediates with 2,6-difluorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-phenylurea: Lacks the difluorophenyl group, resulting in different chemical properties.

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,4-difluorophenyl)urea: Similar structure but with different fluorine substitution pattern.

Uniqueness

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea?

The synthesis typically involves multi-step organic reactions. A plausible approach includes:

- Benzofuran Core Formation : Gold(I)-catalyzed cyclization of alkynyl precursors to construct the benzofuran moiety, as demonstrated in analogous syntheses of benzo[b]thiophene derivatives .

- Urea Linkage : Reacting the benzofuran intermediate with 2,6-difluorophenyl isocyanate under anhydrous conditions to form the urea bond.

- Functionalization : Methoxyethyl group introduction via nucleophilic substitution or coupling reactions.

Key considerations: Optimize reaction temperatures (e.g., 0–60°C) and solvent systems (THF/DMF) to minimize side products .

Q. How can the structural integrity of this compound be validated?

Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzofuran protons at δ 6.5–7.5 ppm, urea NH signals at δ 8–10 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ ≈ 387.12 g/mol).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as seen in structurally related urea derivatives .

Q. What preliminary biological activities have been reported for similar urea derivatives?

- Antimicrobial Activity : Analogous compounds with benzofuran/fluorophenyl motifs show inhibition against Staphylococcus aureus (MIC: 8–32 µg/mL) .

- Enzyme Inhibition : Urea derivatives often target kinases or hydrolases; evaluate via in vitro assays (e.g., fluorescence-based kinase inhibition) .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., IC₅₀ values in MCF-7 or HeLa cells) using MTT assays .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in solubility and bioactivity data?

- Solubility Discrepancies : Use standardized solvents (DMSO for stock solutions) and dynamic light scattering (DLS) to assess aggregation .

- Bioactivity Variability : Control for impurities (HPLC-MS purity >95%) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate factors like pH or temperature affecting bioactivity .

Q. What computational strategies can predict molecular interactions of this compound?

- Docking Studies : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR), leveraging the urea group’s hydrogen-bonding capacity .

- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- MD Simulations : Assess stability in lipid bilayers to predict membrane permeability .

Q. How can researchers optimize synthetic yield while minimizing toxic byproducts?

- Flow Chemistry : Implement continuous-flow reactors for precise control of exothermic reactions (e.g., urea bond formation) .

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) and use biocatalysts for selective functionalization .

- Byproduct Analysis : Track intermediates via LC-MS and optimize quenching steps (e.g., rapid cooling to prevent degradation) .

Q. What methodologies are critical for analyzing impurities in bulk synthesis?

- HPLC-MS : Detect trace impurities (e.g., unreacted isocyanate) with a C18 column and 0.1% formic acid mobile phase .

- NMR Spiking : Add authentic samples of suspected byproducts to ¹H NMR to identify contaminants .

- Stability Studies : Accelerated degradation under heat/light to profile degradation products .

Q. How does this compound compare to structurally related benzofuran-urea hybrids?

- Bioactivity : Fluorophenyl groups enhance target affinity compared to chlorophenyl analogs (e.g., 2x higher kinase inhibition) .

- Solubility : Methoxyethyl substituents improve aqueous solubility (logP ≈ 2.5) versus alkyl chain derivatives (logP >3.5) .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, similar to other urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.